N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide
Description
N-[4-(Dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a dimethylamino group at the para position of one phenyl ring and a 4-methylphenoxy moiety attached to the acetamide backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research. The dimethylamino group acts as a strong electron-donor, while the 4-methylphenoxy group introduces moderate lipophilicity, influencing solubility and intermolecular interactions.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-4-10-16(11-5-13)21-12-17(20)18-14-6-8-15(9-7-14)19(2)3/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDJIXSTQIHTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide typically involves the reaction of 4-(dimethylamino)aniline with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-(dimethylamino)aniline+4-methylphenoxyacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methylphenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the phenoxyacetamide moiety may influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide with key analogs from the evidence, focusing on structural features, physical properties, and biological activities:
Key Observations:
Structural Influence on Physical Properties The presence of bulky groups (e.g., tert-butyl in 5g or triazinyl in 3b ) correlates with higher melting points, suggesting enhanced crystallinity. Polar substituents like morpholinosulfonyl (5k ) reduce solubility in nonpolar solvents compared to the target compound’s dimethylamino and methylphenoxy groups.
In contrast, electron-withdrawing groups (e.g., cyano in 8a ) alter charge distribution, affecting reactivity.
Biological Relevance Compounds with sulfonyl groups (e.g., 5k ) showed promise as COVID-19 inhibitors, suggesting the target compound’s dimethylamino-phenoxy system could be optimized for antiviral activity. Thiazolotriazole derivatives ( ) demonstrated anti-infective properties, highlighting the importance of heterocyclic cores in drug design—a feature absent in the target compound.
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods used for 8a (reflux with piperidine) or 5g (chromatography and crystallization), though yields may vary based on substituent reactivity.
Biological Activity
N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant research findings, and potential applications.
Chemical Structure and Properties
This compound features a dimethylamino group, a phenoxy moiety, and an acetamide functional group. This structural arrangement is believed to contribute to its biological activities by facilitating interactions with various molecular targets.
The mechanism of action for this compound involves its interaction with specific biological receptors and pathways. The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the phenoxy and acetamide groups may interact with hydrophobic regions of target proteins. This dual interaction profile could modulate enzyme activity or receptor signaling, leading to observed biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key factor in its antimicrobial efficacy.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays, the compound has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through mitochondrial pathways, which is supported by evidence of increased caspase-3 activity in treated cells.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 12.5 µg/mL and 25 µg/mL respectively. |
| Study 2 | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study 3 | Enzyme Inhibition | Inhibited urease activity with an IC50 of 20 µM, suggesting potential for treating urease-related diseases. |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at low concentrations, highlighting its potential as a new antimicrobial agent.
- Cancer Cell Line Studies : In experiments involving human lung cancer cell lines, treatment with the compound resulted in significant reductions in cell viability, indicating its potential as a chemotherapeutic agent.
- Urease Inhibition : The compound was evaluated for its ability to inhibit urease, an enzyme linked to certain urinary disorders. Results showed promising inhibitory activity, paving the way for further exploration in clinical applications related to urolithiasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
